molecular formula C25H34N6O6S B11520441 N,N-bis(2-methylpropyl)-5-nitro-2-{(2E)-2-[3-nitro-4-(pyrrolidin-1-yl)benzylidene]hydrazinyl}benzenesulfonamide

N,N-bis(2-methylpropyl)-5-nitro-2-{(2E)-2-[3-nitro-4-(pyrrolidin-1-yl)benzylidene]hydrazinyl}benzenesulfonamide

Cat. No.: B11520441
M. Wt: 546.6 g/mol
InChI Key: NWPZHLHHBPCCLH-CVKSISIWSA-N
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Description

“N,N-BIS(2-METHYLPROPYL)-5-NITRO-2-[(2E)-2-{[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]BENZENE-1-SULFONAMIDE” is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N-BIS(2-METHYLPROPYL)-5-NITRO-2-[(2E)-2-{[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]BENZENE-1-SULFONAMIDE” likely involves multiple steps, including nitration, sulfonation, and hydrazone formation. Typical reaction conditions might include:

    Nitration: Using concentrated nitric acid and sulfuric acid.

    Sulfonation: Using chlorosulfonic acid or sulfur trioxide.

    Hydrazone Formation: Reacting hydrazine derivatives with aldehydes or ketones.

Industrial Production Methods

Industrial production methods would scale up these reactions, ensuring safety and efficiency. This might involve continuous flow reactors and stringent control of reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups can undergo reduction to amines.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: Using nucleophiles like amines or alcohols under basic conditions.

Major Products

    Reduction Products: Amines and hydrazines.

    Substitution Products: Various sulfonamide derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers for enhanced properties.

Biology

    Antimicrobial Agents: Potential use as an antibiotic due to the sulfonamide group.

    Enzyme Inhibition: Possible application in inhibiting specific enzymes.

Medicine

    Drug Development: Exploration as a lead compound for new drugs.

    Diagnostics: Use in diagnostic assays due to its unique chemical properties.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzyme activity by mimicking the structure of natural substrates. The molecular targets could include enzymes involved in folic acid synthesis, similar to other sulfonamides.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

Uniqueness

“N,N-BIS(2-METHYLPROPYL)-5-NITRO-2-[(2E)-2-{[3-NITRO-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]BENZENE-1-SULFONAMIDE” is unique due to its complex structure, which may confer specific properties not found in simpler sulfonamides. This complexity could lead to unique interactions with biological targets and novel applications in various fields.

Properties

Molecular Formula

C25H34N6O6S

Molecular Weight

546.6 g/mol

IUPAC Name

N,N-bis(2-methylpropyl)-5-nitro-2-[(2E)-2-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]hydrazinyl]benzenesulfonamide

InChI

InChI=1S/C25H34N6O6S/c1-18(2)16-29(17-19(3)4)38(36,37)25-14-21(30(32)33)8-9-22(25)27-26-15-20-7-10-23(24(13-20)31(34)35)28-11-5-6-12-28/h7-10,13-15,18-19,27H,5-6,11-12,16-17H2,1-4H3/b26-15+

InChI Key

NWPZHLHHBPCCLH-CVKSISIWSA-N

Isomeric SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N/N=C/C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NN=CC2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]

Origin of Product

United States

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